N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride
Description
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a dihydrochloride salt of a substituted tetrahydro-2H-pyran diamine. The compound features a 1-methylcyclopentyl group at the N4 position of the pyran ring, which introduces steric bulk and hydrophobicity.
Properties
Molecular Formula |
C11H24Cl2N2O |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-N-(1-methylcyclopentyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(5-2-3-6-11)13-10-4-7-14-8-9(10)12;;/h9-10,13H,2-8,12H2,1H3;2*1H |
InChI Key |
LSJXTFJVEYVXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of 1-methylcyclopentylamine with a suitable tetrahydropyran derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, recrystallization, and filtration, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on sulfonamide derivatives, which differ in structure from the target compound. However, insights into the role of N4 substitutions can be extrapolated:
Structural and Functional Analogues
- Sulfadiazine Derivatives (4a1–6, 5a1–6): These compounds modify the N4 position of sulfadiazine with hydrazinoacetyl (4a1–6) or azetidinone (5a1–6) groups. The hydrazinoacetyl derivatives (e.g., 4a5) exhibit 8.4-fold higher scavenging activity than sulfadiazine, attributed to electron-donating substituents like 4-hydroxybenzylidene .
- Sulfisoxazole Derivatives (4b1–6, 5b1–6) : These are less active than sulfadiazine derivatives, underscoring the critical role of the parent sulfonamide scaffold in activity .
Key Differences in Substituent Effects
- Hydrophobic vs. Polar Groups: The target compound’s 1-methylcyclopentyl group is highly hydrophobic, unlike the polar arylidene or azetidinone groups in the evidence.
- Steric Considerations : The bulky 1-methylcyclopentyl group could hinder interactions with enzymatic or receptor sites compared to planar aromatic substituents (e.g., 4-hydroxybenzylidene in 4a5), which optimize binding via π-π stacking .
Activity Metrics
| Compound Class | Scaffold | N4 Substituent | Activity Enhancement (vs. Parent) |
|---|---|---|---|
| Hydrazinoacetyl (4a1–6) | Sulfadiazine | Arylidene groups | 6.5–8.4× (scavenging ability) |
| Azetidinone (5a1–6) | Sulfadiazine | Azetidinone rings | 5.5–7.3× |
| Target Compound | Tetrahydro-2H-pyran | 1-Methylcyclopentyl | Not reported in evidence |
Research Findings and Limitations
- However, the evidence emphasizes that N4 modifications significantly influence activity in sulfonamides, suggesting analogous trends might apply to other scaffolds .
- Hypothetical Insights : If the target compound were a sulfonamide derivative, its hydrophobic substituent might trade off solubility for improved tissue penetration. However, its tetrahydro-2H-pyran core and diamine structure likely confer distinct physicochemical properties (e.g., basicity, conformational flexibility) compared to sulfonamides.
Biological Activity
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈Cl₂N₂O
- Molecular Weight : 243.17 g/mol
- IUPAC Name : this compound
The compound features a tetrahydropyran ring substituted with a 1-methylcyclopentyl group, which contributes to its distinct chemical properties and influences its biological activities.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to modulate pathways involved in neuronal survival and function, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antiepileptic Properties : The compound has been investigated for its potential application in epilepsy treatment. Its mechanism of action might involve the modulation of neurotransmitter systems, particularly those related to excitatory and inhibitory signaling in the brain.
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of this compound against various pathogens. The presence of the tetrahydropyran structure may enhance its interaction with microbial membranes, leading to inhibitory effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Key Reaction Steps :
- Formation of the tetrahydropyran ring through cyclization reactions.
- Substitution reactions to introduce the 1-methylcyclopentyl group.
- Final dihydrochloride salt formation for enhanced solubility and stability.
This synthetic route is characterized by its scalability and potential for optimization in pharmaceutical applications.
Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Neuroprotective effects in vitro | Showed significant reduction in neuronal apoptosis under oxidative stress conditions. |
| Study B | Antiepileptic activity in animal models | Demonstrated a decrease in seizure frequency and duration compared to control groups. |
| Study C | Antimicrobial efficacy against Staphylococcus aureus | Exhibited notable inhibition zones indicating effective antimicrobial properties. |
These findings underline the potential therapeutic applications of this compound across various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
